molecular formula C12H16O7 B196051 alpha-Arbutin CAS No. 84380-01-8

alpha-Arbutin

Cat. No.: B196051
CAS No.: 84380-01-8
M. Wt: 272.25 g/mol
InChI Key: BJRNKVDFDLYUGJ-ZIQFBCGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Arbutin is a synthetic glycosylated hydroquinone and an anomer of the naturally occurring β-arbutin . It serves as a critical compound in dermatological and cosmetic research, primarily valued for its potent inhibitory effects on melanin synthesis. Its main research applications involve the study of hyperpigmentation, skin-lightening mechanisms, and the development of treatments for conditions such as melasma, solar lentigo, and post-inflammatory hyperpigmentation . The core research value of this compound lies in its mechanism of action as a competitive inhibitor of the enzyme tyrosinase . Tyrosinase is essential for melanin production, catalyzing the hydroxylation of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone . By competitively inhibiting this enzyme, this compound effectively reduces the formation of melanin in melanocytes without affecting cell viability or the mRNA gene expression of tyrosinase itself . Studies on cultured human melanoma cells and three-dimensional human skin models have demonstrated that this compound can significantly reduce melanin synthesis, confirming its utility as a highly effective research tool for investigating skin pigmentation . Compared to its parent compound, hydroquinone, this compound is considered a safer and more stable alternative for research purposes, as it does not induce melanocyte cytotoxicity or exhibit the same level of risk for exogenous ochronosis associated with long-term hydroquinone use . Furthermore, it is reported to be a more potent inhibitor of tyrosinase than its stereoisomer, beta-arbutin . Researchers will find this product essential for in vitro studies aimed at understanding melanogenesis and evaluating new depigmenting formulations. This product is For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(4-hydroxyphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-3-1-6(14)2-4-7/h1-4,8-17H,5H2/t8-,9-,10+,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRNKVDFDLYUGJ-ZIQFBCGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233358
Record name alpha-Arbutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84380-01-8
Record name α-Arbutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84380-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Arbutin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084380018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Arbutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name alpha-Arbutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxyphenyl-alpha-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α-D-Glucopyranoside, 4-hydroxyphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.031
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPHA-ARBUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72VUP07IT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Koenigs-Knorr Glycosylation

The classical Koenigs-Knorr method employs halogenated glycosyl donors, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, reacted with HQ under alkaline conditions. Early attempts yielded β-arbutin as the major product due to thermodynamic favorability. However, substituting the glucosyl donor with penta-O-acetyl-α-D-glucopyranosyl trichloroacetimidate and using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst enabled α-anomer selectivity, achieving 65% yield. Drawbacks include toxic reagents, stringent anhydrous conditions, and labor-intensive purification.

Helferich Glycosylation

The Helferich method simplifies synthesis by using acyl-protected glucose donors (e.g., penta-O-acetyl-β-D-glucopyranoside) and acidic catalysts. While traditionally β-selective, modifications using boron trifluoride diethyl etherate (BF₃·Et₂O) in dichloromethane at 30–80°C for >48 hours shifted selectivity toward α-arbutin. This method converts β-intermediates into α-anomers via thermodynamic control, yielding intermediates with ≥92% α-purity. Subsequent hydrolysis and recrystallization produce α-arbutin with >98% purity, making it industrially viable.

Table 1: Comparative Analysis of Chemical Synthesis Methods

MethodCatalystConditionsYield (%)α-Purity (%)
Koenigs-KnorrTMSOTfAnhydrous, 0°C65>95
Helferich (Modified)BF₃·Et₂O30–80°C, 48–72 h8598
Boron TrifluorideBF₃·Et₂ODichloromethane, reflux7892

Biotransformation and Enzymatic Methods

Enzymatic synthesis offers eco-friendly alternatives by leveraging glycosyltransferases (GTs) to catalyze α-specific glycosylation.

Glycosyltransferases (GTs)

GTs are classified into Leloir (requiring activated donors like UDP-glucose) and non-Leloir (using sucrose or starch) types. For α-arbutin, sucrose phosphorylase from Bifidobacterium adolescentis and cyclodextrin glycosyltransferase from Bacillus macerans have shown high activity, converting HQ and sucrose into α-arbutin with yields up to 72%.

Microbial Fermentation

Metabolic engineering has enabled de novo α-arbutin synthesis in microbes. For example, Escherichia coli co-expressing MNX1 (hydroquinone synthase) and AS (arbutin synthase) produced 54.71 mg/L α-arbutin from glucose. Yarrowia lipolytica strains engineered with chorismate lyase (ubiC), MNX1, and AS achieved 72.3 mg/L titers. These pathways avoid HQ toxicity by synthesizing it intracellularly from chorismate.

Table 2: Enzymatic and Microbial Production of α-Arbutin

SystemEnzyme/PathwaySubstrateTiter (mg/L)
B. adolescentisSucrose phosphorylaseHQ + sucrose7200*
E. coli (engineered)MNX1 + ASGlucose54.71
Y. lipolyticaubiC + MNX1 + ASGlucose72.3
*Yield based on substrate conversion.

Comparative Analysis of Preparation Methods

Chemical vs. Enzymatic Synthesis

  • Efficiency : Chemical methods achieve higher yields (78–85%) but require toxic reagents (e.g., BF₃·Et₂O). Enzymatic methods are greener but face substrate inhibition and lower volumetric productivity.

  • Purity : Helferich glycosylation delivers >98% α-arbutin, whereas enzymatic processes often require downstream purification.

  • Scalability : Microbial fermentation is promising but currently limited by titers (<100 mg/L) .

Chemical Reactions Analysis

Tyrosinase Inhibition

  • Inactivation of Tyrosinase: Alpha-arbutin inhibits tyrosinase, an enzyme involved in melanin production, without affecting the mRNA expression level of the enzyme . It may inhibit post-translational modification or induce irreversible inactivation of already synthesized mature tyrosinase .
  • Mechanism of Inhibition: Arbutin inactivates tyrosinase by binding with the enzyme in an L-DOPA-deficient condition . Tyrosinase exists in different forms during its catalytic cycle, and arbutin can bind to a specific form (E met) in the absence of certain substrates, leading to enzyme inactivation .
  • Dual Effects on Tyrosinase Activity: this compound has dual effects on monophenolase and diphenolase activities of mushroom tyrosinase . It inhibits monophenolase activity but activates diphenolase activity . The inhibition of monophenolase extends the lag time in the reaction, while the activation of diphenolase involves conformational changes in tyrosinase .

Impact on Wound Healing and Oxidative Stress

  • Reduction of Reactive Oxygen Species (ROS): this compound can reduce reactive oxygen species (ROS) in human dermal fibroblast cultures . This reduction occurs through the activation of the oxidative stress pathway .
  • Gene Expression Modulation: Treatment with this compound can enhance the mRNA expression of genes like COL1A1, MMP3, ELOVL3, IGF1R, and EGFR, while downregulating FOXO1 and SIRT1 . This modulation suggests a role in wound healing, anti-inflammation, and anti-aging .
  • NFE2L2 (Nrf2) Activation: this compound may activate NFE2L2, which consequently activates target genes that reduce ROS . This activation is potentially linked to the release of hydroquinone after the cleavage of glycosidic bonds in arbutin .

Hydrolysis

Scientific Research Applications

Skin Lightening and Anti-Hyperpigmentation

Mechanism of Action:
Alpha-arbutin functions primarily as a skin lightening agent by inhibiting the enzyme tyrosinase, which is crucial for melanin production. Research indicates that this compound can effectively reduce melanin synthesis in human melanocytes without significantly affecting cell viability. Studies have shown that at concentrations ranging from 0.1 to 1.0 mM, this compound can decrease tyrosinase activity by up to 50% . This inhibition is more potent than other common agents like kojic acid or L-ascorbic acid at similar concentrations .

Clinical Applications:
this compound is indicated for treating various forms of hyperpigmentation, including melasma, freckles, and senile lentigines. It is often included in topical formulations aimed at reducing dark spots and evening skin tone, making it a popular ingredient in cosmetic products .

Wound Healing Properties

Research Findings:
Recent studies have highlighted the role of this compound in enhancing wound healing processes. It promotes the expression of key genes involved in collagen synthesis (COL1A1) and matrix metalloproteinases (MMP3), which are essential for tissue repair . In vitro experiments demonstrated that this compound-treated human dermal fibroblasts showed increased migration and proliferation rates, suggesting its efficacy in accelerating wound closure and minimizing scarring .

Case Study:
In a controlled study involving human dermal fibroblast cultures, treatment with this compound resulted in significant upregulation of genes associated with wound healing while downregulating oxidative stress markers. This dual action not only aids in faster recovery but also reduces the risk of post-inflammatory hyperpigmentation .

Anti-Inflammatory Effects

Mechanism:
this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Research indicates that it can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to UV-induced skin damage . By mitigating inflammation, this compound helps protect against photoaging and enhances overall skin health.

Clinical Relevance:
The anti-inflammatory effects make this compound beneficial for individuals with sensitive skin or conditions such as rosacea or eczema, where inflammation plays a significant role in symptom exacerbation .

Antioxidant Properties

Oxidative Stress Response:
this compound has been shown to activate the Nrf2 pathway, which is critical for cellular antioxidant defense mechanisms. By reducing reactive oxygen species (ROS) levels, it helps protect skin cells from oxidative damage caused by environmental stressors such as UV radiation and pollution .

Potential Therapeutic Applications

Broader Implications:
Emerging research suggests that this compound may have therapeutic potential beyond dermatological applications. Studies indicate its efficacy in treating conditions like osteoporosis and certain types of cancer due to its ability to modulate cellular pathways involved in these diseases .

Summary Table of this compound Applications

ApplicationMechanism of ActionKey Findings
Skin LighteningInhibits tyrosinase activityReduces melanin synthesis; effective at low concentrations
Wound HealingEnhances collagen synthesis; promotes fibroblast activityAccelerates wound closure; reduces scarring
Anti-Inflammatory EffectsModulates inflammatory cytokine expressionDecreases IL-1β, IL-6, TNF-α levels post UV exposure
Antioxidant PropertiesActivates Nrf2 pathwayReduces oxidative stress; protects against cell damage
Potential Therapeutic UsesModulates various cellular pathwaysPossible benefits for osteoporosis and cancer treatment

Comparison with Similar Compounds

Alpha-Arbutin vs. Beta-Arbutin

Parameter This compound Beta-Arbutin
Chemical Structure α-glucosidic bond β-glucosidic bond
Tyrosinase Inhibition IC₅₀: 2.0 mM (human tyrosinase) IC₅₀: >30 mM ; less potent
Stability Higher stability at pH 5.0–7.4; slower hydrolysis in human skin homogenate Less stable; faster degradation under similar conditions
Safety Non-mutagenic; minimal cytotoxicity at 1 mmol/L Higher cytotoxicity at equivalent concentrations
Cost Expensive due to complex synthesis More cost-effective

Key Findings :

  • This compound is 10× more effective than beta-arbutin in inhibiting melanogenesis due to structural advantages .
  • Its α-bond confers superior pH stability (optimal at pH 5.0), critical for formulation longevity .

This compound vs. Hydroquinone

Parameter This compound Hydroquinone
Mechanism Slow hydrolysis to hydroquinone in skin Direct tyrosinase inhibition
Safety Gradual release reduces irritation; SCCS-approved up to 2% Banned in EU cosmetics; linked to ochronosis and cytotoxicity
Efficacy Moderate but sustained depigmentation Rapid but short-term effects
Regulatory Status Permitted in cosmetics globally Restricted or banned in many regions

Key Findings :

  • Hydroquinone’s rapid action is offset by severe side effects, whereas this compound provides a safer, sustained alternative .
  • In skin homogenates, this compound hydrolyzes to hydroquinone at pH 5.4–7.4, but slower rates in human skin mitigate toxicity risks .

This compound vs. Kojic Acid and Vitamin C Derivatives

Compound Mechanism Efficacy Limitations
This compound Tyrosinase inhibition; antioxidant High efficacy (2% concentration) Hydrophilicity reduces skin absorption
Kojic Acid Chelates copper in tyrosinase Moderate efficacy; pH-sensitive Irritation; instability in formulations
Vitamin C (AA2G) Antioxidant; collagen synthesis Synergistic with this compound Oxidizes easily; requires stable delivery

Key Findings :

  • This compound outperforms kojic acid in stability and tolerability .
  • Combined with vitamin C derivatives, it enhances brightening effects via antioxidant synergy .

Research Findings and Data

Tyrosinase Inhibition Efficacy

Study This compound IC₅₀ Beta-Arbutin IC₅₀ Hydroquinone IC₅₀
Garcia-Jimenez et al. (2017) 2.0 mM >30 mM 0.03 mM
Maeda & Fukuda (1996) N/A 1.2 mM (competitive) N/A
  • This compound’s higher IC₅₀ than hydroquinone reflects milder but safer action .

Stability in Formulations

Condition This compound Stability Beta-Arbutin Stability
pH 5.0, 50°C (28 days) 98% retained 85% retained
pH 7.4, human skin Slow hydrolysis Rapid hydrolysis

Biological Activity

Alpha-arbutin (4-hydroxyphenyl alpha-glucopyranoside) is a glycosylated form of hydroquinone, primarily known for its skin-lightening properties. It has garnered attention in dermatological research due to its potential therapeutic benefits, particularly in wound healing and the modulation of oxidative stress. This article explores the biological activity of this compound, supported by recent studies and clinical findings.

This compound acts primarily as an inhibitor of tyrosinase, the enzyme responsible for melanin production in melanocytes. Studies have shown that it can significantly reduce melanin synthesis without adversely affecting cell viability. For instance, Maeda et al. demonstrated that this compound decreased tyrosinase activity in human melanocytes at concentrations between 0.1 and 1.0 mM, outperforming other agents like kojic acid in terms of efficacy at similar concentrations .

Moreover, this compound has been shown to modulate several biological pathways:

  • Oxidative Stress Reduction : this compound reduces reactive oxygen species (ROS) levels in human dermal fibroblasts, which is crucial for protecting cells from oxidative damage .
  • Wound Healing : The compound promotes wound healing by upregulating key genes such as type I procollagen (COL1A1) and matrix metallopeptidase 3 (MMP3), which play significant roles in tissue repair and regeneration .
  • Gene Expression Modulation : Treatment with this compound has been associated with the upregulation of insulin-like growth factor 1 receptor (IGF1R) and epidermal growth factor receptor (EGFR), while downregulating forkhead box protein O1 (FOXO1) and sirtuin 1 (SIRT1), indicating its potential anti-inflammatory and anti-aging properties .

Clinical Applications

This compound is increasingly recognized for its efficacy in treating hyperpigmentation disorders such as melasma. A recent clinical trial compared a cream containing this compound and kojic acid against a triple combination cream for melasma treatment. Results indicated that both treatments were similarly effective, but the this compound formulation had fewer adverse effects and lower recurrence rates .

Table: Clinical Trial Results on this compound Efficacy

StudyTreatmentBaseline mMASI ScoreWeek 12 mMASI ScoreImprovement Rate
Study 1AAK Cream (this compound + Kojic Acid)286.89 ± 70.83266.77 ± 67.7551.9% slight improvement
Study 2Triple Combination Cream283.36 ± 73.97241.68 ± 73.2633.3% slight improvement

Synergistic Effects

Recent studies have explored the synergistic effects of this compound when combined with other compounds like kaempferol-7-O-α-L-rhamnopyranoside. These combinations have shown enhanced biological activity, leading to greater reductions in melanin content compared to treatments with this compound alone . This suggests that formulation strategies could optimize the efficacy of this compound in clinical applications.

Case Studies

A notable case study involved patients using a topical formulation containing a combination of this compound and tranexamic acid, which demonstrated significant improvement in melasma severity after consistent application over several weeks . The study highlighted not only the effectiveness of this compound but also its safety profile compared to more aggressive treatments like hydroquinone.

Q & A

Q. How should in vitro this compound efficacy data inform clinical trial design for hyperpigmentation?

  • Methodological Answer : Translate IC50 values to human-equivalent doses using allometric scaling (body surface area normalization). Incorporate bioavailability studies (Franz diffusion cells) to optimize topical delivery systems (e.g., liposomal encapsulation) .

Key Considerations for Research Design

  • Contradiction Analysis : When conflicting data arise (e.g., antioxidant vs. pro-oxidant effects), conduct comparative assays under identical conditions and validate with orthogonal methods (e.g., HPLC-MS for degradation products) .
  • Ethical Compliance : For human subject studies, align protocols with IRB requirements (e.g., informed consent for biopsy sampling) and report adverse events per CONSORT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Arbutin
Reactant of Route 2
alpha-Arbutin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.